2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-(6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-15-13-26(14-16(2)29-15)19-18-12-22-27(17-6-4-3-5-7-17)20(18)24-21(23-19)25-8-10-28-11-9-25/h3-7,12,15-16H,8-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPFRMVIFUMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=C2C=NN3C4=CC=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and enzyme inhibitory properties based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazolo[3,4-d]pyrimidine core with two morpholine substituents and two methyl groups at the 2 and 6 positions. This unique structure is believed to contribute to its diverse biological activities.
Antiviral Activity
Recent studies have explored the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising efficacy against various viruses:
- HSV-1 Inhibition : Certain derivatives demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1), with reductions in viral plaque formation observed at low concentrations (IC50 values around 0.23–0.26 μM) .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies:
- Cytotoxicity Against Tumor Cell Lines : The compound exhibited potent antiproliferative activity against several human cancer cell lines, with IC50 values ranging from 0.75 to 4.15 μM. Notably, it showed selective toxicity towards cancer cells without affecting normal cell proliferation .
- In Vivo Efficacy : In an orthotopic breast cancer mouse model, the compound significantly inhibited tumor growth while showing no systemic toxicity or adverse effects on the immune system .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in disease processes:
- Phosphodiesterase Inhibition : Similar compounds have been reported to inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways . This inhibition may contribute to their therapeutic effects in various conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Key observations include:
| Substitution Position | Effect on Activity |
|---|---|
| 2 and 6 | Increased cytotoxicity |
| Morpholine moiety | Enhanced antiviral properties |
| Methyl groups | Improved selectivity for cancer cells |
Case Study 1: Antiviral Efficacy
A study conducted by Dawood et al. highlighted that certain pyrazolo derivatives reduced HSV-1 plaque counts by up to 69% at optimal concentrations . This underscores the potential of structural modifications in enhancing antiviral efficacy.
Case Study 2: Anticancer Activity
In a comparative analysis of various pyrazolo derivatives, one compound with a similar structure was found to inhibit tumor growth significantly in vivo without affecting normal tissue . This suggests that targeted modifications can lead to compounds with favorable therapeutic profiles.
Scientific Research Applications
Structural Representation
| Component | Description |
|---|---|
| Morpholine | A six-membered ring containing one nitrogen atom. |
| Pyrazolo[3,4-d]pyrimidine | A bicyclic structure known for its pharmacological properties. |
Anticancer Activity
The compound has shown promising results in various studies focusing on its anticancer properties. Research indicates that it exhibits broad-spectrum activity against multiple cancer cell lines. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound induced apoptosis in leukemia cells by activating caspase pathways and modulating Bcl-2 family proteins, suggesting its potential as an anticancer agent .
- Case Study 2 : A study evaluated the compound's efficacy against solid tumors and found that it significantly inhibited cell proliferation in breast and lung cancer models .
Antiviral Properties
Recent investigations have also explored the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been tested against various viral infections:
- Case Study 1 : In vitro assays showed that derivatives of this compound inhibited the replication of herpes simplex virus type-1 (HSV-1) with effective IC50 values .
- Case Study 2 : Another study highlighted its effectiveness against HIV strains carrying resistance mutations, showcasing its potential as a lead compound for antiviral drug development .
Mechanistic Insights
Understanding the mechanism of action is crucial for the development of effective therapeutics. The following mechanisms have been identified:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells .
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer progression and viral replication .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | Leukemia cells | 0.5 µM | |
| Antiviral | HSV-1 | 0.02 µM | |
| Antiviral | HIV | 2.95 µM |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Activity Change |
|---|---|---|
| Base Compound | None | Standard Activity |
| Variant A | Methyl substitution | Increased potency |
| Variant B | Fluorine addition | Enhanced selectivity |
Comparison with Similar Compounds
Research Findings and Therapeutic Potential
- Target Compound : The dual morpholine substitutions (positions 4 and 6) may improve solubility and kinase selectivity compared to MLi-2. However, the phenyl group at position 1 could reduce BBB penetration relative to MLi-2’s indazole system .
- MLi-2 : Despite strong LRRK2 inhibition, its failure in preclinical neurodegeneration models highlights the need for structural refinements to address off-target effects .
- GNE-477: Demonstrates that thienopyrimidine derivatives with morpholine groups are viable for cancer therapy, supporting further exploration of pyrazolopyrimidine analogs .
Q & A
Q. What are the key considerations for synthesizing 2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine with high yield and purity?
Answer: The synthesis typically involves multi-step protocols, including cyclization to form the pyrazolo[3,4-d]pyrimidine core and subsequent substitution reactions. Key steps include:
- Core Formation : Cyclization of precursors under acidic/basic conditions (e.g., using formic acid or POCl₃) .
- Substitution Reactions : Introducing morpholine and aryl groups via nucleophilic substitution or coupling reactions. For example, the Mannich reaction with formaldehyde and 2,6-dimethylmorpholine is critical for attaching substituents .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly impact yield. For instance, dimethylformamide (DMF) enhances solubility in SNAr reactions, while controlled heating (80–120°C) minimizes side products .
Q. Table 1: Synthetic Route Comparison
| Step | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Core Cyclization | Formic acid, reflux | 65–75 | |
| Morpholine Addition | Mannich reaction, 60°C, DMF | 70–80 | |
| Final Purification | Column chromatography (EtOAc/hexane) | >95 purity |
Q. How can spectroscopic techniques resolve structural ambiguities in pyrazolo[3,4-d]pyrimidine derivatives?
Answer: Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR : Identifies substituent positions. For example, the morpholine ring protons appear as distinct multiplets (δ 2.4–3.8 ppm), while aromatic protons from the phenyl group resonate at δ 7.2–8.2 ppm .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, such as distinguishing pyrimidine C-H couplings from morpholine protons .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 463.96 for a related derivative) .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹ in amine derivatives) .
Q. Table 2: Representative Spectroscopic Data
| Feature | NMR (δ, ppm) | IR (cm⁻¹) | MS ([M+H]⁺) |
|---|---|---|---|
| Morpholine protons | 2.42–3.54 (m) | – | – |
| Pyrazolo C-H | 8.63 (d, J=2.8 Hz) | – | – |
| N-H stretch | – | 3320 | – |
| Molecular ion | – | – | 463.96 |
Advanced Research Questions
Q. What strategies optimize regioselectivity during substitution reactions on the pyrazolo[3,4-d]pyrimidine core?
Answer: Regioselectivity is influenced by:
- Electrophilic Directing Groups : Electron-withdrawing groups (e.g., chloro at C4) direct substitutions to specific positions. For example, hydrazinolysis at C4 occurs preferentially over C6 due to electronic effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at sterically accessible sites .
- Catalysts : Palladium catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) enable selective arylations at C6 .
Q. How can computational chemistry predict the biological activity of morpholine-substituted pyrazolo[3,4-d]pyrimidines?
Answer: Computational methods provide insights into:
- Molecular Docking : Predicts binding affinity to targets like cyclin-dependent kinases (CDKs). For example, morpholine oxygen forms hydrogen bonds with kinase hinge regions .
- DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
- MD Simulations : Assesses stability of ligand-receptor complexes over time, identifying critical interactions .
Q. Table 3: Bioactivity Data and Targets
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Chloro derivative | CDK2 | 12.5 | |
| Schiff base analog | EGFR | 45.3 | |
| Hydrazinyl derivative | Microtubules | 280 |
Q. What methodologies address contradictory bioactivity data across studies?
Answer: Contradictions arise from variations in assay conditions or structural modifications. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls .
- SAR Analysis : Compare analogs to identify critical substituents (e.g., morpholine enhances solubility but reduces affinity for hydrophobic pockets) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chloro substituents correlate with kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
